molecular formula C12H13O5- B107795 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester CAS No. 63317-89-5

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester

Cat. No. B107795
CAS RN: 63317-89-5
M. Wt: 237.23 g/mol
InChI Key: QOBMQTZOKFYGNH-UHFFFAOYSA-M
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Description

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, also known as Mono (4-hydroxybutyl) Terephthalate, is a chemical compound with the molecular formula C12H14O5 and a molecular weight of 238.24 . It is a solid substance that is white to off-white in color .


Synthesis Analysis

Mono (4-hydroxybutyl) Terephthalate is utilized for the production of poly (butylene terephthalate), a thermoplastic engineering polymer . It can also be used for biodegradation of aliphatic-aromatic copolyesters .


Molecular Structure Analysis

The molecular structure of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester consists of a benzene ring with two carboxylic acid groups at the 1 and 4 positions, and a 4-hydroxybutyl group attached to one of these carboxylic acid groups .


Physical And Chemical Properties Analysis

This compound has a melting point greater than 129°C (decomposition) and a predicted boiling point of 441.4±30.0 °C . Its predicted density is 1.274±0.06 g/cm3 . It is slightly soluble in DMSO and methanol when sonicated . The predicted pKa value is 3.75±0.10 .

Scientific Research Applications

Production of Poly (butylene terephthalate)

This compound is utilized for the production of poly (butylene terephthalate), a thermoplastic engineering polymer . Poly (butylene terephthalate) is known for its good chemical resistance, mechanical properties, and thermal stability, making it useful in a variety of applications such as automotive parts, electrical components, and consumer products .

Biodegradation of Aliphatic-Aromatic Copolyesters

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester can also be used for the biodegradation of aliphatic-aromatic copolyesters . These copolyesters are a type of biodegradable plastic that can be broken down by microorganisms in the environment, reducing the environmental impact compared to traditional plastics .

Synthesis of Metal Organic Frameworks (MOFs)

A Mn-1,4-benzenedicarboxylate (Mn-1,4-BDC) MOF was synthesized by reaction of 1,4-benzenedicarboxylic acid (1,4-BDC) with manganese (ii) chloride (MnCl2) . MOFs are porous materials with high surface areas that can be used for a variety of applications, including gas storage, catalysis, and drug delivery .

Chemical Research

Due to its unique structure and properties, 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester is often used in chemical research . It can serve as a starting material or intermediate in the synthesis of other complex molecules .

Material Science

In material science, this compound can be used in the development of new materials with desired properties . For example, it can be used to modify the properties of polymers, resulting in materials with improved durability, flexibility, or other characteristics .

Environmental Science

In environmental science, 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester can be used in studies related to the degradation of plastics in the environment . Understanding how these materials break down can help scientists develop more sustainable materials and waste management strategies .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary target of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, also known as Mono (4-hydroxybutyl) Terephthalate, is the production of poly (butylene terephthalate) . This compound is a thermoplastic engineering polymer .

Mode of Action

The compound interacts with its targets by serving as a monomer in the production of poly (butylene terephthalate). The resulting changes include the formation of a polymer that has applications in various industries due to its desirable properties such as high strength, electrical insulation, and chemical resistance .

Biochemical Pathways

The compound affects the biochemical pathway involved in the production of poly (butylene terephthalate). The downstream effects of this pathway include the creation of a versatile material used in manufacturing sectors such as automotive, electrical, and consumer goods .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the synthesis of poly (butylene terephthalate). This polymer has a wide range of applications due to its excellent mechanical and electrical properties .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature should be dry and at room temperature to maintain its stability . Furthermore, the compound’s efficacy in producing poly (butylene terephthalate) may be influenced by factors such as temperature and pressure during the polymerization process.

properties

IUPAC Name

4-(4-hydroxybutoxycarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c13-7-1-2-8-17-12(16)10-5-3-9(4-6-10)11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBMQTZOKFYGNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13O5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622185
Record name 4-[(4-Hydroxybutoxy)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63317-89-5
Record name 4-[(4-Hydroxybutoxy)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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